molecular formula C14H14ClN3 B194715 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline CAS No. 99010-64-7

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No.: B194715
CAS No.: 99010-64-7
M. Wt: 259.73 g/mol
InChI Key: RRCWSLBKLVBFQD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline plays a significant role in biochemical reactions, particularly in modulating immune responses. It interacts with toll-like receptor 7 (TLR7) on the surface of immune cells, leading to the activation of downstream signaling pathways. This interaction induces the production of pro-inflammatory cytokines and chemokines, enhancing the body’s immune response . Additionally, this compound has been shown to bind to other biomolecules, such as nucleic acids, further influencing its immunomodulatory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it enhances the production of cytokines and chemokines, leading to increased immune surveillance and response . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to TLR7, leading to the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines . Additionally, it can inhibit certain enzymes involved in cellular metabolism, further modulating its biological effects . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in immune responses and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its immunomodulatory effects for extended periods, making it a promising candidate for therapeutic applications . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects . Careful dosage optimization is essential to maximize the benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing the compound’s overall biological activity . The metabolic pathways of this compound are complex and may vary depending on the specific experimental conditions and the presence of other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall biological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various targeting signals and post-translational modifications . The compound’s localization within these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another imidazoquinoline compound with similar immunomodulatory properties.

    Resiquimod: Known for its antiviral and antitumor activities.

Uniqueness

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other imidazoquinolines.

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWSLBKLVBFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327633
Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-64-7
Record name 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99010-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To 40 ml of cold N,N-dimethylformamide (10°-20° C.) was added slowly 5.9 g (0.0385 mole) of phosphorus oxychloride with swirling, the temperature of the mixture being maintained at 10°-20° C. 1-Isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide (6.2 g; 0.0257 mole) from Step (C) above was added gradually with swirling and cooling. After addition was complete, the solution was allowed to stand at room temperature for about 30 minutes with occasional swirling. The solution was then heated on a steam bath for thirty minutes. After allowing it to cool, the solution was poured onto ice with stirring, and the resulting mixture was brought to pH 8-9 with concentrated ammonium hydroxide. The resulting off-white solid was filtered, washed with water, rinsed with ether, and dried to provide 6.0 g of crude 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline having a m.p. of 135°-138° C.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9.95 g (0.0412 mole) of 1-isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide (from Example 74) and 100 ml of phosphorus oxychloride was heated at its reflux temperature for 2.5 hours, and was then cooled and poured into ice with stirring. Basification (to pH 9-10) with 50% aqueous sodium hydroxide solution was followed by extraction with dichloromethane. The extracts were dried over sodium chloride and sodium bicarbonate, and then evaporated to provide a solid residue. A sample of the residue was recrystallized from diethyl ether to provide 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, m.p. 134°-136° C. Analysis: Calculated for C14H17ClN3 : %C, 64.7; %H, 5.4; %N, 16.2; Found: %C, 64.3; %H, 5.3; %N, 16.3.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethylorthoformate (52.3 g, 2.5 eq) was heated at 145° C. for 10 h, during which time ethanol was removed by distillation. The resulting mixture was cooled to room temperature and the solid was removed by filtration. The solid was dissolved in hydrochloric acid (100 mL, 4N). The resulting solution was added to a solution of sodium hydroxide. The precipitate was filtered and washed with water to afford the product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in 92% yield.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (3 g) in triethylorthoformate (2.8 g) was heated at 80° C. for 15 h. The resulting solution was cooled to ambient temperature and 20 mL of chloroform was added. The solution was washed with water. The product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]-quinoline was obtained by concentrating the solution.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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